Phenyl benzoate

説明

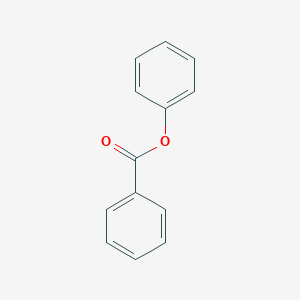

Structure

2D Structure

3D Structure

特性

IUPAC Name |

phenyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJSHPDYVMKCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048210 | |

| Record name | Phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Phenyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-99-2 | |

| Record name | Phenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8A3WVZ590 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenyl Benzoate

Established Synthetic Routes

Several well-documented methods exist for the synthesis of phenyl benzoate (B1203000), each employing different chemical principles and reaction conditions.

The Schotten-Baumann reaction is a widely recognized method for the acylation of alcohols and phenols, and it is particularly effective for the benzoylation of phenol (B47542) to produce phenyl benzoate. vedantu.comlibretexts.orgrajdhanicollege.ac.inlibretexts.org

This method involves the reaction of phenol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide (B78521) (NaOH). libretexts.orgrajdhanicollege.ac.inlibretexts.orgdoubtnut.comdoubtnut.comprepchem.comresearchgate.netstansacademy.com The role of sodium hydroxide is crucial as it provides a basic medium, which deprotonates the acidic hydroxyl group of phenol to form the more nucleophilic phenoxide ion (C₆H₅O⁻). vedantu.comrajdhanicollege.ac.inlibretexts.orgdoubtnut.comresearchgate.net This phenoxide ion then undergoes a nucleophilic attack on the carbonyl carbon of benzoyl chloride (C₆H₅COCl). rajdhanicollege.ac.indoubtnut.comdoubtnut.com This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to eliminate a chloride ion, thereby forming the ester bond characteristic of this compound (C₆H₅COOC₆H₅). rajdhanicollege.ac.indoubtnut.comdoubtnut.com The reaction is typically carried out by dissolving phenol in an aqueous sodium hydroxide solution, followed by the addition of benzoyl chloride. The mixture is then vigorously shaken, often for about 15 to 30 minutes, until the characteristic smell of benzoyl chloride dissipates, indicating the completion of the reaction. libretexts.orglibretexts.orgstansacademy.comyoutube.com The product, this compound, being insoluble in water, precipitates as a solid and can be isolated by filtration. libretexts.orgprepchem.comresearchgate.netstansacademy.comyoutube.com

Optimization efforts for the Schotten-Baumann benzoylation of phenol primarily focus on ensuring high yield and purity of this compound. The maintenance of an alkaline reaction medium throughout the process is critical for achieving good yields, as this promotes the formation of the reactive phenoxide ion and neutralizes the hydrochloric acid byproduct. libretexts.org Reported yields for this method are often very high, approaching theoretical yields or achieving approximately 96%. prepchem.comyoutube.com For purification, the crude this compound is typically washed with cold water and then recrystallized from an alcohol, such as ethanol (B145695). libretexts.orgprepchem.comstansacademy.comyoutube.com The melting point of the purified this compound is reported to be 68°C. prepchem.com

The following table summarizes typical conditions and outcomes for the Schotten-Baumann benzoylation of phenol:

Table 1: Schotten-Baumann Benzoylation of Phenol to this compound

| Reactant | Quantity (g/mL) | Role |

| Phenol | 0.5 - 10 g | Starting material |

| Benzoyl Chloride | 2 - 10 g / 2 - 5 mL | Acylating agent |

| Sodium Hydroxide (10% aq. solution) | 10 - 100 mL | Base, deprotonates phenol |

| Reaction Parameter | Condition |

| Temperature | Room temperature, occasional cooling |

| Reaction Time | 15 - 30 minutes (vigorous shaking) |

| Solvent | Aqueous |

| Product Outcome | Value |

| Reported Yield | Almost theoretical - 96% |

| Purity Method | Filtration, washing with cold water, recrystallization from alcohol (e.g., ethanol) |

| Melting Point | 68°C |

This compound can also be synthesized through the pyrolysis of a mixture of alkali metal o-halobenzoates and alkali metal benzoates. google.com This method involves heating a salt of an o-halobenzoic acid, where the alkali metal can be sodium, potassium, rubidium, or cesium, and the halogen is chlorine or bromine at the ortho position. google.com This heating is performed in the presence of a reactant amount of an alkali metal benzoate, which can also contain sodium, potassium, rubidium, or cesium as the alkali metal. google.com The reaction typically proceeds within a temperature range of 250°C to 375°C, with optimal results often observed between 300°C and 340°C. google.com this compound is obtained as the major product, regardless of the specific alkali metal chosen. google.com A minor byproduct of this reaction is xanthone. google.com While the precise mechanism is not fully understood, it is believed to involve the formation of an organo-potassium compound when potassium salts are used. google.com Other pyrolysis studies of alkali metal benzoates alone (without o-halobenzoates) primarily yield products such as benzene (B151609), phthalate, and benzophenone, indicating the crucial role of the o-halobenzoate component in the formation of this compound. datapdf.comacs.orgresearchgate.net The pyrolysis of o-halobenzoates is known to involve benzyne (B1209423) intermediates. researchgate.netacs.org

The following table outlines the key aspects of this compound synthesis via pyrolysis:

Table 2: Pyrolysis of Alkali Metal o-Halobenzoates and Benzoates for this compound Synthesis

| Reactants | Conditions | Main Product | Byproduct |

| Alkali metal o-halobenzoate (e.g., o-chlorobenzoate, o-bromobenzoate of Na, K, Rb, Cs) + Alkali metal benzoate (of Na, K, Rb, Cs) | Temperature: 250-375°C (preferably 300-340°C) | This compound | Xanthone (minor) |

Phenyl benzoates are frequently generated in situ as intermediates in one-pot, two-step Fries rearrangement reactions, particularly for the synthesis of hydroxyaryl ketones like hydroxybenzophenones. researchgate.netresearchgate.netkumamoto-nct.ac.jp This synthetic strategy involves the direct reaction of phenol with carboxylic acids, such as benzoic acid, or with phthalic anhydride (B1165640). researchgate.netresearchgate.net Various catalysts, including zeolites (e.g., H-beta) and other solid acid catalysts, have been explored to facilitate these reactions. researchgate.netresearchgate.net For instance, a one-pot reaction combining benzoic acid and phenol in a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoromethanesulfonic anhydride (Tf2O) has been shown to generate this compound as an intermediate. kumamoto-nct.ac.jp This in situ generated this compound subsequently rearranges to form 4-hydroxybenzophenone (B119663). kumamoto-nct.ac.jp The detection and subsequent disappearance of this compound during the reaction confirm its transient role as an intermediate that undergoes further transformation. kumamoto-nct.ac.jp It has been observed that the formation of hydroxybenzophenones in these systems may not always proceed via an intramolecular Fries rearrangement of the this compound intermediate, but rather through a bimolecular reaction between the in situ generated this compound and phenol. researchgate.net Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄), and Brønsted acids like hydrofluoric acid (HF), perchloric acid (HClO₄), or polyphosphoric acid (PPA), are commonly employed as catalysts for Fries rearrangement reactions. sigmaaldrich.comsciencemadness.org

The following table illustrates the in situ generation of this compound in Fries rearrangement contexts:

Table 3: In Situ Generation of this compound in One-Pot Fries Reactions

| Reactants | Catalytic System | Role of this compound | Final Product (Example) |

| Phenol + Benzoic acid / Phthalic anhydride | Zeolites (e.g., H-beta), Solid acid catalysts, TfOH/Tf2O mixture | In situ intermediate | Hydroxyaryl ketones (e.g., 4-hydroxybenzophenone) |

Direct C-benzoylation offers a route to synthesize ortho-hydroxyaryl ketones by directly attaching a benzoyl group to the carbon atom of the aromatic ring of phenols or naphthols, bypassing the initial esterification step. researchgate.netsemanticscholar.org This method is particularly advantageous as it can lead to high yields and short reaction times. semanticscholar.org Catalysts such as metal triflates, with bismuth triflate demonstrating superior performance, have been effectively utilized for this transformation. researchgate.net Additionally, aluminum chloride (AlCl₃) under solvent-free conditions has proven to be highly efficient. semanticscholar.org For example, the direct C-benzoylation of substituted phenols with benzoyl chloride in the presence of aluminum chloride, without the use of a solvent, has been reported to achieve excellent yields, ranging from 72% to 96%, with reaction times as short as 10 minutes. semanticscholar.org This approach exhibits high chemoselectivity towards C-acylation, ensuring the benzoyl group attaches to the carbon rather than the oxygen. researchgate.netsemanticscholar.org

The following table summarizes findings on direct C-benzoylation:

Table 4: Direct C-Benzoylation of Phenols

| Reactants | Catalyst | Conditions | Yield Range | Reaction Time | Selectivity |

| Phenols + Benzoyl chloride | Bismuth triflate, Aluminum chloride (AlCl₃) | Solvent-free | 72-96% | As short as 10 minutes | Chemoselective C-acylation |

Reaction of Phenol and Benzoyl Chloride with Sodium Hydroxide

One-Pot, Two-Step Fries Reactions via In Situ Generation of Phenyl Benzoates

Catalytic Synthesis Approaches

Catalytic methods offer improved conversion and reaction rates for this compound synthesis, primarily by mitigating side reactions and facilitating the reaction between benzoyl chloride and phenol fishersci.ca.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a widely employed technique for the synthesis of this compound from benzoyl chloride and phenol, particularly in heterogeneous reaction systems where reactants reside in different phases fishersci.ca. In a typical aqueous-organic two-phase system, the nucleophile, often provided by the aqueous phase, is insoluble or sparingly soluble in the organic phase. Phase-transfer catalysts facilitate the transfer of these reacting anions into the organic phase, enabling them to react with the organic substrates epa.gov.

Quaternary Ammonium (B1175870) Salts as Catalysts

Quaternary ammonium salts are effective phase-transfer catalysts in the synthesis of this compound. Their catalytic activity varies depending on their structure. Studies have shown a distinct order of effectiveness for various quaternary ammonium chlorides in promoting the reaction fishersci.ca, guidechem.com.

Table 1: Catalytic Activity Order of Quaternary Ammonium Chlorides in this compound Synthesis

| Rank | Catalyst Type | Order of Catalytic Activity (Decreasing) |

| 1 | Benzyltributylammonium bromide | Highest |

| 2 | Tetrabutylammonium hydrogensulfate | |

| 3 | Tetrabutylammonium bromide | |

| 4 | Benzyltriethylammonium chloride | Lowest |

Tertiary Amines as Catalysts

Table 2: Catalytic Activity Order of Tertiary Amines in this compound Synthesis

| Metric | Order of Catalytic Activity (Decreasing) |

| Overall Reaction Rate | Alkyldimethylamine > Triethylamine > Tributylamine > Trimethylamine fishersci.ca, guidechem.com |

| Conversion | Triethylamine > Tributylamine > Alkyldimethylamine > Trimethylamine fishersci.ca, guidechem.com |

Impact of Solvent Polarity on Conversion and Reaction Rate

Table 3: Impact of Solvent Polarity on this compound Synthesis

| Solvent Type | Examples | Impact on Conversion and Reaction Rate | Order of Effectiveness (Decreasing) |

| Polar Organic | Dichloromethane (B109758), Chlorobenzene (B131634) | Promotes high conversion and fast reaction fishersci.ca, guidechem.com | Dichloromethane > Chlorobenzene guidechem.com |

| Nonpolar Organic | n-Hexane, Benzene, Toluene (B28343) | Lower conversion and slower reaction fishersci.ca, guidechem.com | n-Hexane > Toluene guidechem.com |

Note: The complete order of effectiveness for organic solvents is dichloromethane > n-hexane > chlorobenzene > toluene guidechem.com.

Transition Metal-Catalyzed Syntheses

Transition metal complexes play a crucial role in various catalytic processes, including the synthesis of esters like this compound fishersci.ca.

Co(II) and Ni(II) Schiff Base Complexes as Catalysts

Cobalt(II) and Nickel(II) Schiff base complexes have been investigated for their catalytic activity in the benzoylation of phenol to produce this compound nih.gov, fishersci.ca. Specifically, complexes formed with the monodentate Schiff base ligand N-benzylideneaniline have shown moderate catalytic activity nih.gov, fishersci.ca.

Studies have demonstrated that increasing the catalyst load generally enhances the conversion to this compound fishersci.ca,. For instance, at a catalyst load of 2.5 × 10⁻⁵ mol, a reaction time of 30 minutes, and a temperature of 313 K, the cobalt(II) complex yielded approximately 55.35% conversion, while the nickel(II) complex achieved around 34.83% conversion fishersci.ca,. The cobalt(II) complex consistently exhibited higher catalytic activity compared to the nickel(II) complex under similar conditions fishersci.ca,.

Table 4: Conversion to this compound using Co(II) and Ni(II) Schiff Base Complexes

| Catalyst Load (mol) | Co(II) Complex Conversion (%) (at 313 K, 30 min) | Ni(II) Complex Conversion (%) (at 313 K, 30 min) |

| 1 × 10⁻⁵ | 26.13 | 29.83 |

| 2 × 10⁻⁵ | (Data not explicitly provided for this load, but conversion increases with load) | (Data not explicitly provided for this load) |

| 2.5 × 10⁻⁵ | 55.35 fishersci.ca, | 34.83 fishersci.ca, |

Optimization of Catalyst Load, Temperature, and Time in Catalytic Benzoylation

The efficiency and yield of this compound synthesis can be significantly enhanced through the optimization of various reaction parameters, including catalyst load, temperature, and reaction time. Research into catalytic benzoylation has provided insights into these optimal conditions.

One study reported that an optimized catalytic benzoylation process achieved a 97% yield of this compound under specific conditions: a temperature of 140 °C, a holding time of 10 minutes, and a 30% catalytic loading. In another investigation, the benzoylation of phenol with benzoyl chloride was catalyzed by a nano ZnO/Sintered Calcium Phosphate (ZnO/SCaP) catalyst, calcined at 400 °C. It was observed that 0.01 equivalents of this catalyst were sufficient to achieve maximum product yield. Furthermore, this catalyst demonstrated high reusability, maintaining an 89-95% yield over four recycling runs.

Table 1: Optimization Parameters and Yields in this compound Synthesis

| Catalyst Type | Catalyst Load | Temperature (°C) | Time | Yield (%) | Reference |

| Unknown | 30% | 140 | 10 min | 97 | |

| ZnO/SCaP (400) | 0.01 equiv. | Room Temperature | 30 min | 89-95 (over 4 runs) |

Heteropoly Acid Catalysis

Heteropoly acids (HPAs) are recognized as effective catalysts for the Fries rearrangement of aryl esters, a reaction that includes this compound as a substrate, leading to the formation of acylated phenols and esters. These catalytic transformations can be conducted in both homogeneous and heterogeneous liquid-phase systems, typically within a temperature range of 100–170 °C. Notable examples of active HPA catalysts include bulk, silica-supported, and sol-gel silica-included H3PW12O40 (PW). Additionally, salts of HPAs, such as Cs2.5H0.5PW12O40 and Ce0.87H0.4PW12O40, function as heterogeneous catalysts in these reactions. Studies have demonstrated that homogeneous and silica-supported PW catalysts exhibit significantly higher activity compared to conventional acid catalysts like H2SO4 and H-Beta zeolite, a characteristic attributed to the superior acid strength of HPAs.

Zeolite and Solid Acid Catalysis

Zeolites and other solid acid catalysts represent a class of materials increasingly employed in the synthesis of this compound and related reactions, offering more sustainable alternatives to traditional corrosive acids. In the context of phenol benzoylation with benzoic acid, which aims to produce hydroxybenzophenones, H-beta zeolites have shown superior catalytic performance compared to H-Y zeolites. These catalysts facilitate high conversion of phenol and good yields of the desired compounds, even in the absence of a solvent. The reaction mechanism in these systems is primarily driven by a bimolecular reaction between this compound (formed as an intermediate) and phenol, rather than an intramolecular Fries rearrangement of this compound, contributing to the formation of hydroxybenzophenones. The distribution of products is notably influenced by the presence of Lewis-type acid sites within the H-beta zeolite framework, which favor the formation of o-hydroxybenzophenone through interactions between the aromatic ring and electrophilic Al3+ species. Beyond zeolites, other solid acid catalysts, such as B2O3/ZrO2, have also been employed in benzoylation reactions, where this compound may be observed as a side product.

Advanced Synthetic Techniques for this compound Derivatives

Beyond the direct synthesis of this compound, advanced techniques are utilized for the creation of its derivatives, often incorporating sophisticated design principles and specialized reaction chemistries.

Computational Design and Molecular Docking in Derivative Synthesis

Computational design and molecular docking are integral tools in the rational development and synthesis of this compound derivatives, particularly for exploring structure-activity relationships relevant to various biological applications. This approach involves the use of computational modeling to predict how modifications to specific functional groups within the this compound structure might influence its interactions with target biological molecules. For example, molecular docking simulations have been employed to assess the binding affinities, interaction energies, and potential binding sites of this compound derivatives, thereby evaluating their efficacy as antibacterial agents. Similar computational methodologies are applied in the design of other benzoate ester-linked compounds and quinoline (B57606) derivatives, where molecular docking aids in understanding their inhibitory activities and interactions with enzymes.

Esterification Reactions for this compound Derivatives

Esterification remains a fundamental and highly adaptable reaction for the synthesis of a wide array of this compound derivatives. This process typically involves a condensation reaction between an appropriate phenol and a benzoic acid derivative, frequently in the presence of a catalyst. For instance, the synthesis of 4-(3-oxobutyl)this compound, a specific this compound derivative, can be accomplished via esterification reactions involving the corresponding phenol and benzoic acid derivative in the presence of a catalyst. The versatility of this reaction allows for the creation of numerous this compound derivatives by reacting various benzoic acid derivatives with different phenols. In the synthesis of eugenyl benzoate derivatives, esterification reactions have been successfully utilized, involving eugenol (B1671780) and various acids such as salicylic (B10762653) acid, amino salicylic acid, gallic acid, or monomethoxy gallic acid.

Sharpless Reactions for Derivative Synthesis

Sharpless reactions, which include Sharpless epoxidation and asymmetric dihydroxylation, are powerful methodologies in organic synthesis renowned for their ability to introduce chirality into molecules with high enantioselectivity. These reactions have found application in the synthesis of specific this compound derivatives, allowing for the precise control of stereochemistry. For example, in the synthesis of eugenyl benzoate derivatives, Sharpless reactions were employed to create compounds with defined stereochemical configurations, such as 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate. This highlights the significance of Sharpless reactions in the development of complex this compound derivatives with precise structural requirements.

Reaction Mechanisms and Kinetics of Phenyl Benzoate Transformations

Fries Rearrangement of Phenyl Benzoate (B1203000)

The Fries rearrangement is a well-known organic reaction where a phenolic ester transforms into a hydroxyaryl ketone, typically catalyzed by a Lewis acid. This rearrangement is ortho and para selective, meaning the acyl group migrates to either the ortho or para positions of the aryl ring fishersci.cafishersci.dkfishersci.ca. The products obtained from the Fries rearrangement of Phenyl benzoate are primarily 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone (B119663) wikipedia.orgepa.gov.

The distribution of products in the Fries rearrangement of this compound is highly dependent on various reaction conditions, including temperature, solvent polarity, and catalyst properties. Generally, lower reaction temperatures tend to favor para-substitution, leading to a higher yield of 4-hydroxybenzophenone, while higher temperatures promote ortho-substitution, yielding more 2-hydroxybenzophenone fishersci.cafishersci.dk.

Studies conducted in room-temperature molten salt systems, such as aluminum chloride (AlCl₃) in 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC), have shown that the product distribution is a mixture of 2- and 4-hydroxybenzophenone, typically in a 1:3 molar ratio (2-hydroxybenzophenone to 4-hydroxybenzophenone). This ratio is characteristic of results observed in other polar solvents wikipedia.org. The acidity of the molten salt system can be precisely controlled, influencing the reaction outcome. In basic melts, no rearrangement of this compound occurs. However, the addition of aluminum chloride, which creates an acidic melt, initiates the formation of rearrangement products within two to three days at 75°C wikipedia.org.

Lewis acids play a crucial role as catalysts in the Fries rearrangement of this compound. Common Lewis acids employed include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), hydrogen fluoride (B91410) (HF), methanesulfonic acid, and bismuth triflate fishersci.dkfishersci.ca.

The mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen atom of the acyl group. This carbonyl oxygen is preferred for complexation over the phenolic oxygen due to its higher electron density, making it a better Lewis base. This interaction polarizes the bond between the acyl residue and the phenolic oxygen, leading to the rearrangement of the Lewis acid group to the phenolic oxygen and the generation of an acylium carbocation. This acylium carbocation then undergoes electrophilic aromatic substitution on the aryl ring fishersci.cafishersci.dk.

Ionic liquids have also been explored as reaction media and catalysts for the Fries rearrangement. For example, 1-butyl-3-methylimidazolium chloroaluminate ([BMIm]⁺Al₂Cl₇⁻) has been effectively used as both a solvent and a Lewis acid catalyst, yielding good yields and high selectivity of the hydroxybenzophenone products. The rate of consumption of this compound in this system has been observed to obey first-order kinetics fishersci.ca. In other ionic liquid systems, such as 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) (EMIBF₄), the addition of Lewis acids like BF₃ etherate or AlCl₃ can induce complexation and rearrangement, although BF₃ etherate has been noted to result in less complete conversion epa.gov. Interestingly, in some instances, such as with hafnium triflate (Hf(TfO)₄) in acetonitrile/tetraethylammonium tetrafluoroborate (TEA BF₄), unexpected products like 9-fluorenone (B1672902) have been observed instead of the typical hydroxybenzophenones.

Despite extensive research, a definitive and universally accepted reaction mechanism for the Fries rearrangement has not been fully determined, with evidence supporting both intermolecular and intramolecular pathways. Crossover experiments involving mixed reactants have provided insights into these mechanisms fishersci.dk.

The intermolecular mechanism proposes that the complexed ester dissociates into distinct phenolate (B1203915) and acylium ionic moieties. These free ions then recombine to form the hydroxyketone products. Evidence supporting a largely intermolecular process comes from crossover experiments, where the addition of trapping agents like m-cresol (B1676322) to the reaction melt resulted in the almost exclusive formation of crossover products, such as methyl hydroxybenzophenones wikipedia.org. In contrast, the intramolecular mechanism suggests that the acyl group directly migrates from the oxygen atom to a carbon atom on the aromatic ring without full dissociation into separate ionic species. Some studies indicate that the reaction progress is not dependent on the solvent or substrate in certain cases, further complicating the mechanistic understanding fishersci.dk.

Electrochemical studies have provided valuable insights into the Fries rearrangement of this compound, particularly in ionic liquid systems. Investigations in the aluminum chloride: 1-ethyl-3-methylimidazolium chloride (AlCl₃:EMIC) molten salt system have revealed significant electrochemical behavior changes upon complexation wikipedia.orgepa.gov.

Upon the addition of aluminum chloride to this compound in a basic melt, the reduction potential of this compound at a vitreous carbon electrode shifts from -1.86 V to -0.78 V in slightly acidic melts. This cathodic shift indicates that the carbonyl oxygen of the ester is complexed by aluminum chloride in the acidic melt, which is crucial for catalyzing the rearrangement reaction wikipedia.org. In both weakly acidic and neutral buffered AlCl₃:EMIC systems, the rearrangement products observed at temperatures between 70°C and 90°C are 2-hydroxybenzophenone and 4-hydroxybenzophenone, with 4-hydroxybenzophenone often being the major product epa.gov.

However, not all electrochemical studies yield the expected hydroxybenzophenone products. For instance, in a study involving Hf(TfO)₄ in acetonitrile/TEA BF₄, the reaction of this compound at 22°C over eight days led to the disappearance of the this compound reduction process and the formation of 9-fluorenone, an unexpected outcome.

Table 1: Electrochemical Reduction Potential Shift of this compound

| System | Reduction Potential (V vs. Al wire in 1.5:1.0 AlCl₃:EMIC melt) | Observation | Citation |

| This compound in basic melt | -1.86 | No rearrangement | wikipedia.org |

| This compound in slightly acidic melt (with AlCl₃) | -0.78 | Complexation of carbonyl oxygen, catalysis of rearrangement | wikipedia.org |

Table 2: Fries Rearrangement Product Distribution in Molten Salt

| System | Temperature (°C) | Products | Molar Ratio (2-OHBP : 4-OHBP) | Citation |

| This compound in acidic AlCl₃:EMIC melt | 75 | 2-hydroxybenzophenone, 4-hydroxybenzophenone | 1 : 3 | wikipedia.org |

| This compound in AlCl₃:EMIC system | 70-90 | 2-hydroxybenzophenone, 4-hydroxybenzophenone | Not specified, 4-OHBP often major | epa.gov |

Intermolecular vs. Intramolecular Mechanisms

Hydrolysis Reactions of this compound

Hydrolysis is another important reaction for this compound, particularly in alkaline environments. These reactions are crucial for understanding the stability and degradation pathways of ester compounds.

The alkaline hydrolysis of this compound in ethanol-water media has been extensively studied to determine its reaction mechanism and kinetics. High-performance liquid chromatography-diode array detector (HPLC-DAD) has been employed to measure the reaction and kinetic profiles, providing detailed insights into the process.

The true mechanism of the alkaline hydrolysis of this compound in ethanol-water media involves a complex interplay of parallel and consecutive reactions. This compound undergoes hydrolysis to yield benzoic acid and phenol (B47542). Simultaneously, in the ethanol-water mixture, a transesterification reaction occurs where the phenyl group of this compound is replaced by an ethanyl group, leading to the formation of ethyl benzoate. This newly formed ethyl benzoate then undergoes a consecutive hydrolysis reaction, further breaking down into benzoic acid and ethanol (B145695).

The alkaline hydrolysis of substituted Phenyl benzoates generally follows pseudo-first-order kinetics. The influence of the solvent on the reaction kinetics is significant, with solvent electrophilicity being a primary factor responsible for changes in the ortho, para, and meta polar substituent effects. For instance, the variation of the ortho inductive term with solvent electrophilicity is approximately threefold smaller than that observed for para substituents, while the ortho resonance term exhibits a similar variation to para substituents. The steric term associated with ortho substituents, however, appears to be largely independent of solvent parameters. Furthermore, the presence of certain complexing agents, such as xanthines like caffeine (B1668208) and theophylline-7-acetic acid, has been shown to depress the rate of alkaline hydrolysis of substituted Phenyl benzoates. This rate depression is consistent with the formation of 1:1 molecular complexes between the host molecules and the esters.

Identification of Parallel and Consecutive Reaction Pathways

The transformation of this compound can involve complex reaction networks, often featuring both parallel and consecutive pathways. A notable example is the alkaline hydrolysis of this compound in ethanol-water media. In this system, a parallel reaction coexists with a consecutive reaction fishersci.dk. This compound undergoes hydrolysis, yielding benzoic acid and phenol. Simultaneously, a transesterification reaction occurs, where the phenyl group is substituted by an ethanol group, leading to the formation of ethyl benzoate fishersci.dk. This ethyl benzoate then consecutively hydrolyzes to produce benzoic acid and ethanol fishersci.dk. This intricate interplay highlights the diverse reaction channels accessible to this compound under specific conditions.

Transesterification as a Competing Reaction

Transesterification stands as a significant competing reaction during the transformations of this compound, particularly in alcoholic solvents. As observed in ethanol-water media, the alkaline hydrolysis of this compound is accompanied by a transesterification process fishersci.dk. In this competing pathway, the ethoxide ion (from ethanol) acts as a nucleophile, attacking the carbonyl carbon of this compound. This results in the displacement of the phenoxide leaving group and the formation of ethyl benzoate fishersci.dk. The concurrent occurrence of hydrolysis and transesterification necessitates a comprehensive kinetic analysis to differentiate and quantify the contributions of each pathway.

Kinetic Profiling and Rate Constant Determination

Kinetic profiling is crucial for understanding the reaction rates and mechanisms of this compound transformations. Techniques such as High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) are employed to measure reaction progress and obtain detailed kinetic profiles fishersci.dk. Nonlinear Least Squares Regression (NLLS) is a common method used to fit these kinetic profiles and elucidate the underlying reaction mechanisms fishersci.dknih.gov. Furthermore, optimization algorithms, such as the Genetic Algorithm (GA), are utilized to determine parameters like the rate constants for individual reaction steps fishersci.dknih.gov.

Table 1: Example Rate Constants for this compound Reactions

| Reaction Type | Substrate | Conditions | Rate Constant | Unit | Reference |

| Hydrolysis | This compound | Water, 90 °C, pH-independent | 3 × 10⁻⁵ | s⁻¹ | |

| Covalent Modification | This compound | (with Cys peptide) | 0.0516 (0.0063) | /hour |

Electrophilic Aromatic Substitution (EAS) of this compound

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for this compound, which contains two distinct phenyl rings fishersci.ca. The reactivity and regioselectivity of these reactions are profoundly influenced by the electronic properties of the ester group.

Mechanism of Bromination of this compound

Bromination of this compound is a classic example of an EAS reaction fishersci.ca. This reaction typically requires a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron (III) bromide (FeBr₃), to activate the bromine molecule fishersci.ca. The mechanism proceeds through several key steps:

Formation of the Electrophile : The Lewis acid catalyst interacts with molecular bromine (Br₂) to generate a highly reactive, positively charged bromonium ion (Br⁺), which serves as the electrophile fishersci.ca.

Electrophilic Attack : The electron-rich aromatic ring of this compound attacks the bromonium ion, leading to the formation of a sigma complex (also known as an arenium ion) fishersci.ca. This step involves the temporary disruption of aromaticity.

Reformation of Aromaticity : A proton is subsequently lost from the sigma complex, typically abstracted by a base (e.g., the conjugate base of the Lewis acid), which restores the aromaticity of the ring and yields the brominated this compound product.

Regioselectivity of EAS Reactions

The regioselectivity of EAS on this compound is complex due to the presence of two phenyl rings and the nature of the ester linkage. The ester group (-COO-) acts as an electron-withdrawing group (EWG) fishersci.ca. For the benzene (B151609) ring to which the carbonyl group is directly attached, the ester group is a deactivating and meta-directing substituent fishersci.ca. This deactivation makes this particular ring less reactive towards electrophilic attack fishersci.ca.

However, this compound also contains a second phenyl ring, which is attached to the oxygen atom of the ester group (the phenoxy part, -O-Ph) fishersci.ca. The lone pair electrons on this oxygen atom can be donated into its attached phenyl ring via resonance, thereby activating this ring and directing incoming electrophiles to the ortho and para positions fishersci.ca. Given the steric hindrance that can occur at the ortho positions, the para position on the phenoxy ring is generally the most favored site for electrophilic substitution.

Consequently, in the monobromination of this compound, the major product is typically meta-brominated this compound, where the bromine atom is added to the phenyl ring that is not directly bonded to the carbonyl group (i.e., the phenoxy ring), specifically at the para position relative to the oxygen fishersci.ca.

Mechanistic Studies of Other this compound Transformations

Beyond rearrangements, this compound and structurally analogous compounds can undergo various transformations. Understanding these mechanisms is vital for predicting reactivity and designing synthetic strategies.

Deacetylation Reactions Yielding Phenol and Ketene (B1206846)

Deacetylation reactions, particularly observed in aromatic hydroxy ketones such as 2-hydroxyacetophenone (B1195853) (CID: 7460) and 4-hydroxyacetophenone (CID: 10459), offer a relevant mechanistic parallel for transformations that can yield phenol (CID: 996) and ketene (CID: 11003). These reactions proceed through the elimination of an acetyl group, resulting in the formation of a phenol and a ketene molecule. researchgate.netresearchgate.net

Two primary mechanisms have been considered for these eliminations:

Mechanism A : The reaction proceeds from the keto form of the substrate. researchgate.netresearchgate.net

Mechanism B : The reaction occurs from the enolic form of the substrate. researchgate.netresearchgate.net

Quantum chemical calculations have provided strong support for Mechanism B, indicating a good agreement with experimental activation parameters. researchgate.netresearchgate.net This mechanism suggests that the rate-limiting step involves the reaction of the enol form through a concerted, non-synchronous, semi-polar, four-membered cyclic transition state. researchgate.netresearchgate.net

Role of Intramolecular Hydrogen Bonding in Reaction Pathways

Intramolecular hydrogen bonding plays a critical role in stabilizing specific molecular conformations and tautomeric forms, thereby influencing reaction pathways and kinetics. In the context of deacetylation reactions yielding phenol and ketene, a topological analysis of electron density has demonstrated that the keto and enol forms of 2-hydroxyacetophenone are stabilized by a relatively strong intramolecular hydrogen bond. researchgate.net This stabilization of the enol form is crucial for Mechanism B, which is supported by quantum chemical calculations as the preferred pathway for deacetylation. researchgate.netresearchgate.net

The presence and strength of intramolecular hydrogen bonds can dictate the accessibility of certain transition states and intermediates, effectively channeling the reaction through specific routes. While direct studies on intramolecular hydrogen bonding within this compound's own transformations (beyond its formation or Fries rearrangement) are less commonly detailed in the provided snippets, the principle observed in related aromatic systems highlights its general significance. For instance, in 3,4-dimethylthis compound, weak C-H···O intermolecular hydrogen bonds contribute to crystal packing, though classical intramolecular hydrogen bonds are not observed. iucr.org However, the influence of intramolecular hydrogen bonding on photophysical properties and molecular behavior in other systems underscores its general capacity to restrict molecular movement and impact reactivity. mdpi.comrsc.org This suggests that in systems where such bonding is possible, it can significantly alter reaction energetics and pathways by stabilizing reactive intermediates or preferred conformations.

Theoretical and Computational Studies of Phenyl Benzoate

Molecular Structure and Conformational Analysis

The molecular structure and conformational preferences of phenyl benzoate (B1203000) have been extensively investigated using computational techniques. These studies aim to determine the precise arrangement of atoms in space, including bond lengths, angles, and the relative orientations of its constituent phenyl rings and ester group. The flexibility of phenyl benzoate, particularly concerning the rotation around its ester bonds, gives rise to various conformers, and understanding these is key to comprehending its macroscopic properties fishersci.nlthegoodscentscompany.comfishersci.ca.

Bond Distances and Angles

Computational studies have calculated the molecular structure of this compound, including its bond distances and angles, using various theoretical levels fishersci.nlthegoodscentscompany.comfishersci.ca. Good agreement between theoretical calculations and available experimental data, such as those obtained from Gas Electron Diffraction (GED), has been reported for geometric parameters when using methods like Møller-Plesset Perturbation Theory (MP2) and Density Functional Theory (DFT) with B3LYP and B3PW91 functionals, especially with basis sets that include diffuse functions fishersci.nlthegoodscentscompany.com.

While specific numerical values for all bond distances and angles were not exhaustively detailed in the provided snippets, the general finding indicates that all bond lengths and angles are reported to be normal wikidata.org. For instance, a related study on a this compound derivative reported C—O bond lengths of 1.403(4) Å and 1.197(4) Å, indicating single and double bond characters, respectively.

Conformational Properties and Rotational Barriers

This compound exhibits conformational flexibility primarily due to the rotation around the ester bonds, specifically the O-Ph (phenyl-ester oxygen) and C*-Ph (carbonyl carbon-phenyl) bonds fishersci.nlthegoodscentscompany.comfishersci.ca. The complete conformational space of this compound, involving three coupled rotors, has been studied using computational methods.

The rotational barriers for these torsions are critical in understanding the molecule's dynamic behavior. For instance, the B3LYP/6-31+G* theory level can estimate the shape of experimental functions for phenyl torsion around the Ph–O and Ph–C bonds effectively, although it may poorly reproduce the exact height of the rotational barriers fishersci.nlthegoodscentscompany.com. Contrary to some general assumptions, studies have found that rotation around the C(=O)–O bond is not necessarily more restricted than rotation around the C(=O)–C bond. The torsional barrier for rotation around the C(phenyl ring)–O(ester) bond in phenyl acetate, which is structurally similar to a part of this compound, has been calculated to have a minimum energy at approximately 65° and a torsional barrier of about 1 kJ mol⁻¹ less than this compound.

The flexibility of molecules containing the this compound moiety suggests that in the gaseous phase or in solution, a large number of significantly different conformations can exist with similar energies. Rotation by an angle less than 20° around any of the C-C, C-O, and O-C bonds connecting the delocalized systems requires at most 10 kJ/mol energy, indicating that these molecules are rather flexible.

Torsional Angles and Potential Energy Functions

Torsional angles are key parameters in defining the specific conformation of this compound. Two important dihedral angles, denoted as φ1 and φ2, represent the torsion around the C(carbonyl)-C(phenyl) and C(phenyl)-O(ester) bonds, respectively. The potential energy functions for these torsional motions are calculated to understand the energy landscape of the molecule as these angles change fishersci.nlthegoodscentscompany.com.

For this compound, the potential function for torsion around the C-Ph and O-Ph bonds has been modeled, with φ1 and φ2 denoting these torsional angles. For instance, the torsional angle around the O-Ph bond was determined to be 64(+26,−12)°. The approximate potential energy functions are typically calculated by fixing a torsional angle at various intervals (e.g., 10°) while optimizing other geometrical parameters, a process known as relaxed potential energy scans fishersci.ca.

The inclusion of diffuse functions in DFT calculations has been shown to increase the accuracy of results, particularly for describing electron lone pairs, such as those on the oxygen atom involved in dihedral φ2. The most accurate MP2 results for the minimum energy structure and dihedral φ2 torsional energy barriers are generated with triple zeta basis sets like cc-pVTZ, showing closer agreement with experimental data compared to calculations using smaller basis sets.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for investigating the electronic structure and properties of this compound. These methods provide a theoretical framework to predict molecular behavior and spectroscopic data, often in comparison with experimental findings.

Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

Hartree-Fock (HF) and Density Functional Theory (DFT) are fundamental ab initio methods widely applied in the theoretical study of this compound fishersci.nlthegoodscentscompany.comfishersci.ca. These methods are used to calculate the molecular structure, conformational properties, dipole moment, and vibrational spectroscopic data, including infrared (IR) and Raman intensities fishersci.nlthegoodscentscompany.com.

For this compound, HF calculations have been performed alongside DFT methods, such as B3LYP and B3PW91, utilizing a range of basis sets from 6-31G* to 6-311++G** fishersci.nlthegoodscentscompany.com. DFT methods, particularly B3LYP, have been employed with basis sets like 6-31+G* and 6-311G(d) to compute molecular structures, vibrational calculations, and electronic properties fishersci.nlthegoodscentscompany.com. For geometric data, B3LYP and B3PW91 levels with basis sets including diffuse functions show good agreement with experimental results fishersci.nlthegoodscentscompany.com. The B3LYP/6-31+G* level has been noted for its ability to estimate the shape of experimental functions for phenyl torsion around the Ph–O and Ph–C bonds well fishersci.nlthegoodscentscompany.com. To improve the accuracy of calculated vibrational spectra, the B3LYP/6-31+G* harmonic force constants have been scaled using the scaled quantum mechanical (SQM) technique, leading to excellent agreement with experimental IR and Raman spectra fishersci.nlthegoodscentscompany.com.

Møller-Plesset Perturbation Theory (MP2)

Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, providing a more accurate description of molecular systems than HF theory fishersci.nlthegoodscentscompany.com. For this compound, MP2 calculations have been performed, often in conjunction with HF and DFT methods, using various basis sets fishersci.nlthegoodscentscompany.comfishersci.ca.

Basis Set Selection (e.g., 6-31G*, 6-311++G**)

In theoretical studies of this compound, a range of basis sets has been employed to achieve accurate descriptions of its molecular properties. Common choices include the 6-31G* to 6-311++G** basis sets, often used in conjunction with methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and second-order Møller-Plesset perturbation theory (MP2). researchgate.netnih.gov For geometric data, good agreement between theoretical and experimental results has been observed when using basis sets that include diffuse functions, particularly at the MP2, B3LYP, and B3PW91 levels of theory. researchgate.netnih.gov The B3LYP/6-31+G* level, for instance, has been utilized to estimate the shape of experimental functions for phenyl torsion around the Ph–O and Ph–C bonds. researchgate.net Studies on this compound derivatives have also employed basis sets like 6-311++G(d,p) and B3LYP/6-311G(d) for various quantum chemical calculations. researchgate.netepstem.netepstem.netiucr.org

Spectroscopic Data Interpretation from Theoretical Calculations

Computational methods are extensively used to predict and interpret the spectroscopic data of this compound, including vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are often compared with experimental spectra to validate the computational models and provide detailed band assignments. researchgate.netnih.govresearchgate.netepstem.netepstem.net

Theoretical calculations, particularly using Hartree-Fock (HF), Density Functional Theory (DFT), and second-order Møller-Plesset perturbation theory (MP2), have been instrumental in determining the vibrational frequencies, infrared (IR), and Raman intensities of this compound. researchgate.netnih.gov The computed vibrational spectra show excellent agreement with experimental IR and Raman spectra, allowing for detailed band assignments. researchgate.netnih.gov For instance, vibrational spectral analysis is typically carried out across a broad range, such as 4000-400 cm⁻¹. epstem.net Specific vibrational modes, like the C=O stretching, are often identified and compared between theoretical and experimental data. indexcopernicus.com

To enhance the agreement between calculated and experimental vibrational spectra, the Scaled Quantum Mechanical (SQM) technique is frequently applied to scale harmonic force constants. researchgate.netnih.gov This method has been specifically used for calculations at the B3LYP/6-31+G* level for this compound. researchgate.netnih.gov The SQM procedure involves selective scaling in the natural coordinate representation, which helps to refine the force field and improve the accuracy of predicted vibrational frequencies. scirp.org

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a significant aspect of theoretical studies on this compound. Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) and B3LYP/6-311G(d), are commonly employed for these calculations. researchgate.netepstem.netepstem.net The Gauge-Independent Atomic Orbital (GIAO) methodology is a standard approach used to determine the isotropic shift values. researchgate.netepstem.netepstem.net For related this compound compounds, there is a strong correlation between theoretically calculated and experimentally observed NMR data. epstem.net For this compound itself, experimental ¹H-NMR (400 MHz, CDCl₃) chemical shifts have been reported, including signals at δ 8.20 (dd, J = 8.2, 1.4 Hz, 2H), 7.61 (tt, J = 7.6, 1.4 Hz, 1H), 7.49 (dd, J = 8.0, 7.6 Hz, 2H), 7.41 (dd, J = 8.4, 7.5 Hz, 2H), 7.26 (tt, J = 7.5, 1.4 Hz, 1H), and 7.20-7.22 (m, 2H). rsc.org ¹³C-NMR (100 MHz, CDCl₃) data includes shifts at δ 165.1, 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, and 121.6. rsc.org

Scaling of Harmonic Force Constants (SQM Technique)

Thermochemical Properties and Bond Dissociation Energies

The thermochemical properties of this compound are crucial for understanding its stability and reactivity, particularly in the context of energy storage and decomposition processes. researchgate.netresearchgate.net

The standard heat of formation of gaseous this compound has been experimentally determined. Using a static bomb calorimeter to measure the heat of combustion, the standard heat of formation for gaseous this compound (ΔH°f(g.)) was derived as -36.5 ± 0.9 kcal/mole. rsc.orgnist.gov Another reported value for the standard heat of formation of gaseous this compound at 25°C is -35 ± 1 kcal/mole. acs.org

Table 1: Standard Heat of Formation of Gaseous this compound

| Property | Value (kcal/mole) | Reference |

| Standard Heat of Formation (gaseous) | -36.5 ± 0.9 | rsc.orgnist.gov |

| Standard Heat of Formation (gaseous) | -35 ± 1 | acs.org |

The study of this compound also involves the discussion of related bond dissociation energies. Estimates for these energies include: D(PhCO₂—Ph) = 94 kcal/mole, D(Ph—CO₂Ph) = 96 kcal/mole, D(·CO₂—Ph) = 62 kcal/mole, and D(PhCO—OPh) = 64 kcal/mole, with estimated errors around 5 kcal/mole. acs.org The dissociation energy of the phenyl-carbon bond in this compound is estimated to be approximately 89 ± 5 kcal/mole. rsc.org

Table 2: Estimated Bond Dissociation Energies in this compound

| Bond | Estimated Dissociation Energy (kcal/mole) | Reference |

| PhCO₂—Ph | 94 | acs.org |

| Ph—CO₂Ph | 96 | acs.org |

| ·CO₂—Ph | 62 | acs.org |

| PhCO—OPh | 64 | acs.org |

| Phenyl-carbon bond (Ph—CO₂Ph) | ~89 ± 5 | rsc.org |

Determination of Specific Bond Dissociation Energies

The determination of specific bond dissociation energies (BDEs) provides critical information about the strength of chemical bonds within a molecule and its propensity for homolytic cleavage, leading to the formation of free radicals. For this compound, the standard heat of formation in the gaseous state at 25°C has been experimentally determined, providing a reference basis for calculating BDEs. acs.org, acs.org, rsc.org

Key bond dissociation energies estimated for this compound include:

D(PhCO₂—Ph): 94 kcal/mol acs.org, acs.org

D(Ph—CO₂Ph): 96 kcal/mol acs.org, acs.org

D(·CO₂—Ph): 62 kcal/mol acs.org, acs.org

D(PhCO—OPh): 64 kcal/mol acs.org, acs.org

These values typically have an estimated error margin of approximately 5 kcal/mol. acs.org, acs.org

Table 1: Estimated Bond Dissociation Energies for this compound

| Bond | Estimated Bond Dissociation Energy (kcal/mol) |

| PhCO₂—Ph | 94 acs.org, acs.org |

| Ph—CO₂Ph | 96 acs.org, acs.org |

| ·CO₂—Ph | 62 acs.org, acs.org |

| PhCO—OPh | 64 acs.org, acs.org |

Note: This table is intended to be interactive in a digital format.

Heats of Formation of Related Free Radicals

The heat of formation (ΔH_f°) is a fundamental thermochemical property that reflects the energy change when a compound is formed from its constituent elements in their standard states. For this compound, the standard heat of formation has been determined for both condensed and gaseous phases. The standard heat of formation of gaseous this compound (PhCO₂Ph) at 25°C is reported as -35 ± 1 kcal/mol. acs.org, acs.org Additionally, values of -57.7 ± 0.5 kcal/mol for the condensed phase and -36.5 ± 0.9 kcal/mol for the gaseous phase have been derived from combustion measurements. rsc.org

These thermochemical data are crucial for understanding the stability of this compound and for calculating the heats of formation of various free radicals that can be generated from its homolytic bond cleavages. Such radical species are often highly reactive intermediates in chemical reactions. bbhegdecollege.com, aakash.ac.in

Molecular Modeling and Docking Simulations for Biological Activity

Molecular modeling and docking simulations have become indispensable tools in pharmaceutical chemistry for predicting the interactions between small molecules, such as this compound derivatives, and biological targets. These in silico approaches provide insights into potential biological activities, guiding the design and optimization of new compounds. amazonaws.com, wjpr.net, mdpi.com, nih.gov, researchgate.net

Structure-Activity Relationship (SAR) Exploration

Computational modeling, including molecular docking studies, is extensively used to explore the Structure-Activity Relationship (SAR) of this compound derivatives. amazonaws.com, wjpr.net This involves systematically modifying specific functional groups within the this compound scaffold and evaluating how these changes impact their interaction with biological targets. For instance, studies on this compound derivatives have focused on their antibacterial activity, where computational design helped explore the SAR. amazonaws.com, wjpr.net Similarly, research on synthetic brassinosteroid analogs containing phenyl or benzoate groups in their alkyl chains has shown that their biological activities can be comparable to natural brassinosteroids, with activity depending on the nature of substituents on the aromatic ring. mdpi.com, nih.gov, researchgate.net

Binding Affinities and Interaction Energies with Biological Targets

Molecular docking simulations provide quantitative measures of binding affinity and interaction energies, which are indicative of how strongly a ligand binds to a specific biological target. For this compound derivatives, these studies have been conducted against various targets:

Antibacterial Targets: In-silico evaluations of this compound derivatives against clinically relevant bacterial targets have revealed promising interactions, with binding affinities and interaction energies being investigated to assess their potential as antibacterial agents. amazonaws.com, wjpr.net

Dengue Viral Protein 4c11: Molecular docking studies of an antiviral active this compound derivative showed good binding affinity and inhibitory activity against dengue viral protein 4c11. tandfonline.com, researchgate.net

Brassinosteroid Receptor Complex: For brassinosteroid analogs with benzoate groups, molecular docking indicated a stabilizing effect on interactions with the receptor complex, yielding binding energy values ranging from -10.17 to -13.17 kcal/mol. Analogs with a nitrile group demonstrated particularly strong contact with amino acids in the active site. mdpi.com, nih.gov, researchgate.net

Chemosensory Protein (CcilCSP2): this compound itself has shown high binding affinity to CcilCSP2, a chemosensory protein from the invasive sycamore lace bug (Corythucha ciliata), with a reported binding energy of -6.42 and an inhibition constant (Ki) of 19.75 µM. frontiersin.org

Transcriptional Receptor LasR: Docking studies of 2-(benzamido(methyl)this compound derivatives with the LasR transcriptional receptor have shown that these compounds can stabilize the receptor's folding through interactions with specific amino acid residues. redalyc.org, scielo.org.co

Table 2: Representative Binding Affinities of this compound and Derivatives with Biological Targets

| Compound/Derivative Class | Biological Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

| This compound | CcilCSP2 (Sycamore Lace Bug) | -6.42 | 19.75 µM | frontiersin.org |

| Brassinosteroid Analogs | Brassinosteroid Receptor | -10.17 to -13.17 | Not specified | mdpi.com, nih.gov, researchgate.net |

| This compound Derivative | Dengue Viral Protein 4c11 | Good binding affinity | Not specified | tandfonline.com, researchgate.net |

| This compound Derivatives | Bacterial Targets | Promising interactions | Not specified | amazonaws.com, wjpr.net |

| 2-(benzamido(methyl)this compound derivatives | LasR Transcriptional Receptor | Not specified | Not specified | redalyc.org, scielo.org.co |

Note: This table is intended to be interactive in a digital format.

Prediction of Potential Binding Sites

Computational studies, particularly molecular docking, are instrumental in predicting the specific regions and amino acid residues within a biological target where a ligand is likely to bind. For this compound and its derivatives, predicted binding sites and interaction types include:

CcilCSP2: this compound binds to CcilCSP2 in a region involving amino acid residues such as Leu-90, Val-89, Gln-87, Ile-86, Leu-63, Ala-67, Ala-109, Leu-105, and Trp-101. Notably, Ile-86 has been identified as forming a hydrogen bond with this compound. frontiersin.org

Dengue Viral Protein 4c11: For an antiviral this compound derivative, the molecular electrostatic potential image indicated that the potential binding site is located around the sulfur atom of the molecule. tandfonline.com, researchgate.net

LasR Transcriptional Receptor: Docking calculations with 2-(benzamido(methyl)this compound derivatives showed that the aromatic rings of the compounds orient correctly towards amino acids like Tyr-47, Tyr-64, Phe-101, and Trp-88, forming crucial π-π interactions that stabilize the receptor's folding. redalyc.org, scielo.org.co

These predictions of binding sites and interaction types are vital for understanding the molecular mechanism of action and for rational drug design efforts.

Advanced Spectroscopic and Characterization Techniques in Phenyl Benzoate Research

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable tools for the analysis of phenyl benzoate (B1203000), providing insights into its characteristic functional groups and bond vibrations. These techniques involve the absorption of infrared radiation by molecular vibrations, leading to distinct spectral fingerprints vscht.cz.

Functional Group Analysis and Bond Confirmation

FT-IR spectroscopy is widely employed to identify and confirm the presence of key functional groups within the phenyl benzoate molecule. The most prominent absorption in the IR spectrum of esters, including this compound, is the carbonyl (C=O) stretching vibration. For benzoate esters, this band typically appears in the region of 1730-1715 cm⁻¹. For phenyl or vinyl esters, this stretching vibration can be observed at slightly higher wavenumbers, often between 1770-1780 cm⁻¹ orgchemboulder.comudel.edu. For instance, a derivative like phenyl 4-(2-phenylethynyl)benzoate shows a strong C=O absorption at 1730.0 cm⁻¹ rsc.org.

Beyond the carbonyl, the carbon-oxygen single bond (C-O) stretches are also highly characteristic of esters. These typically appear as two or more strong absorption bands in the 1300-1000 cm⁻¹ region orgchemboulder.comudel.edu. Specific C-O stretch assignments for a this compound derivative include bands at 1265.2 cm⁻¹, 1190.0 cm⁻¹, 1174.6 cm⁻¹, and 1076.2 cm⁻¹ rsc.org. Aromatic compounds, such as the phenyl rings in this compound, exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C aromatic ring stretches typically around 1600 cm⁻¹ and 1500 cm⁻¹ vscht.cz. The application of FT-IR spectroscopy is fundamental in examining functional groups and confirming desired chemical bonds during the synthesis and characterization of this compound and its derivatives wjpr.net.

Vibrational Spectra Interpretation and Band Assignments

The interpretation of vibrational spectra for this compound involves assigning specific absorption bands to corresponding molecular vibrations. Theoretical calculations, such as those using Hartree-Fock (HF), density functional theory (DFT), and second-order Møller-Plesset perturbation theory (MP2), have been used to predict the vibrational frequencies and intensities for this compound researchgate.netnih.gov. These theoretical results show excellent agreement with experimental IR and Raman spectra, allowing for detailed band assignments researchgate.netnih.gov.

For example, the strong absorption around 1730 cm⁻¹ is unequivocally assigned to the ester carbonyl stretching mode. The multiple bands in the 1300-1000 cm⁻¹ range are attributed to the C-O stretching vibrations of the ester linkage and the C-O-C asymmetric and symmetric stretching modes. Aromatic C-H out-of-plane bending vibrations are also observed in the fingerprint region, providing further confirmation of the aromatic moieties vscht.czresearchgate.netnih.gov. The table below summarizes typical IR absorption bands for this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Wavenumber Range (cm⁻¹) | Assignment | Source |

| C=O (Ester Carbonyl) | 1715-1780 | Stretching | orgchemboulder.comudel.edursc.org |

| C-O (Ester) | 1000-1300 | Stretching | orgchemboulder.comudel.edursc.org |

| Aromatic C-H | >3000 | Stretching | vscht.cz |

| Aromatic C=C | ~1600, ~1500 | Stretching | vscht.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound and its derivatives, providing information about the chemical environment of hydrogen and carbon atoms.

1H-NMR for Proton Environments

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is essential for characterizing the distinct proton environments in this compound. The ¹H-NMR spectrum of this compound (in CDCl₃ at 400 MHz) typically shows several multiplets corresponding to the aromatic protons of the two phenyl rings rsc.orgchemicalbook.comnih.gov. The protons on the benzoyl moiety (the part derived from benzoic acid) and the phenolic moiety (the part derived from phenol) exhibit different chemical shifts due to their varying electronic environments.

For this compound (compound 3t), specific ¹H-NMR data includes:

Protons ortho to the carbonyl on the benzoyl ring: δ 8.20 (doublet of doublets, J = 8.2, 1.4 Hz, 2H) rsc.org.

Proton para to the carbonyl on the benzoyl ring: δ 7.61 (triplet of triplets, J = 7.6, 1.4 Hz, 1H) rsc.org.

Protons meta to the carbonyl on the benzoyl ring: δ 7.49 (doublet of doublets, J = 8.0, 7.6 Hz, 2H) rsc.org.

Protons ortho to the ester oxygen on the phenolic ring: δ 7.20-7.22 (multiplet, 2H) rsc.org.

Proton para to the ester oxygen on the phenolic ring: δ 7.26 (triplet of triplets, J = 7.5, 1.4 Hz, 1H) rsc.org.

Protons meta to the ester oxygen on the phenolic ring: δ 7.41 (doublet of doublets, J = 8.4, 7.5 Hz, 2H) rsc.org.

These distinct chemical shifts and coupling patterns allow for the precise assignment of each proton in the molecule.

Table 2: ¹H-NMR Chemical Shifts for this compound (3t) in CDCl₃ (400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Source |

| 8.20 | dd | 8.2, 1.4 | 2H | Benzoyl ortho | rsc.org |

| 7.61 | tt | 7.6, 1.4 | 1H | Benzoyl para | rsc.org |

| 7.49 | dd | 8.0, 7.6 | 2H | Benzoyl meta | rsc.org |

| 7.41 | dd | 8.4, 7.5 | 2H | Phenolic meta | rsc.org |

| 7.26 | tt | 7.5, 1.4 | 1H | Phenolic para | rsc.org |

| 7.20-7.22 | m | - | 2H | Phenolic ortho | rsc.org |

13C-NMR for Carbon Environments

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the unique carbon environments within the this compound structure. The ¹³C-NMR spectrum is particularly useful for identifying the carbonyl carbon and the various aromatic carbons, which resonate at distinct chemical shifts.

For this compound (compound 3t) in CDCl₃ (100 MHz), the ¹³C-NMR chemical shifts are reported as follows:

Carbonyl carbon (C=O): δ 165.1 ppm rsc.org. This is a characteristic downfield shift for ester carbonyls.

Quaternary carbon directly attached to the ester oxygen (phenolic carbon): δ 150.9 ppm rsc.org.

Other aromatic carbons: δ 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6 ppm rsc.org. These signals correspond to the various substituted and unsubstituted carbons of both phenyl rings.

Table 3: ¹³C-NMR Chemical Shifts for this compound (3t) in CDCl₃ (100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Source |

| 165.1 | C=O | rsc.org |

| 150.9 | Phenolic C-O | rsc.org |

| 133.5 | Aromatic | rsc.org |

| 130.0 | Aromatic | rsc.org |

| 129.5 | Aromatic | rsc.org |

| 129.4 | Aromatic | rsc.org |

| 128.5 | Aromatic | rsc.org |

| 125.8 | Aromatic | rsc.org |

| 121.6 | Aromatic | rsc.org |

Structural Elucidation and Characterization of Derivatives

For derivatives, the introduction of new substituents or modifications to the this compound core leads to changes in the electronic environment of nearby protons and carbons, resulting in altered chemical shifts and coupling patterns. For instance, the ¹H-NMR and ¹³C-NMR spectra of various this compound derivatives, such as phenyl 4-(2-phenylethynyl)benzoate or 4-(phenylethynyl)this compound, show distinct chemical shifts that confirm their modified structures rsc.orgrsc.org.

Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can provide through-bond and through-space correlations, which are invaluable for unambiguously assigning complex spectra and confirming intricate structural features, especially in newly synthesized derivatives scribd.com. The anisotropy of molecular motion in this compound, where benzene (B151609) rings rotate more easily around an axis passing through substituents and the para position, influences the relaxation times of CH nuclei, a phenomenon that can be observed and utilized in detailed NMR analysis for structural insights scribd.com. The successful synthesis and characterization of this compound derivatives are frequently confirmed through detailed spectroscopic analysis, with NMR providing crucial information on chemical environments and structural integrity wjpr.nettubitak.gov.tr.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable analytical technique for the characterization of organic compounds, including this compound, by providing precise information about their molecular weight and fragmentation patterns.

Mass spectrometry is routinely employed to determine the accurate molecular weight of this compound. This compound has the molecular formula C13H10O2 nih.govfishersci.nlfishersci.cawikidata.org. Its computed molecular weight is approximately 198.22 g/mol , with an exact mass of 198.068079557 Da nih.govfishersci.nlfishersci.cawikidata.org. The presence of a molecular ion peak (M+) at m/z 198 in the mass spectrum confirms this molecular weight, which is a fundamental step in the characterization process wjpr.netamazonaws.com.

Table 1: Molecular Weight of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C13H10O2 | - | nih.gov |

| Molecular Weight | 198.22 | g/mol | fishersci.nl |

| Exact Mass | 198.068079557 | Da | nih.gov |

| Molecular Ion (M+) | 198 | m/z | wjpr.net |

Note: This table is designed to be interactive, allowing users to sort by columns or filter data based on specific criteria.

Beyond molecular weight, the fragmentation pattern observed in the mass spectrum provides critical information for structural confirmation ijrpr.compharmacy180.com. Electron impact mass spectrometry (EI-MS) causes the molecule to ionize and then break into characteristic fragments, whose mass-to-charge ratios (m/z) and relative abundances offer clues about the compound's connectivity and functional groups pharmacy180.comlibretexts.org. For esters like this compound, common fragmentation pathways often involve the cleavage of bonds adjacent to the carbonyl group. For instance, the loss of a phenoxy radical or phenyl cation, and the formation of a benzoyl cation (C6H5CO+, m/z 105), are typical fragmentation products expected from aromatic esters pharmacy180.comdocbrown.info. The analysis of these fragments, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), aids in elucidating the precise arrangement of atoms within the this compound molecule and its derivatives nih.govanalytice.com.

Molecular Weight Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to probe the electronic transitions within a molecule, particularly for compounds containing conjugated systems.

UV-Vis spectroscopy is employed to assess the presence and extent of conjugated systems within this compound wjpr.netamazonaws.com. Conjugation, which involves the overlap of p-orbitals across adjacent double bonds, leads to the delocalization of π electrons and results in strong absorption features in the UV-Vis region of the electromagnetic spectrum pearson.com. The wavelength of maximum absorbance (λmax) is directly influenced by the extent of this conjugation; increased conjugation typically shifts λmax to longer wavelengths (a phenomenon known as a red shift) pearson.com. This compound, possessing two aromatic rings and a carbonyl group, forms a conjugated system that absorbs UV light. Aromatic compounds, such as benzene, exhibit characteristic absorption bands in the UV region, with primary bands around 180-200 nm and secondary bands typically around 250-260 nm up.ac.za. The specific λmax values and absorption profiles obtained from UV-Vis spectroscopy of this compound provide valuable information about its electronic structure and the presence of these chromophoric groups wjpr.netamazonaws.com.

Gas Electron Diffraction for Molecular Structure Determination

Gas Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of compounds in the gas phase, offering insights into bond lengths, bond angles, and torsional angles.